molecular formula C17H20N2OS B023261 Promethazine sulfoxide CAS No. 7640-51-9

Promethazine sulfoxide

Cat. No. B023261
CAS RN: 7640-51-9
M. Wt: 300.4 g/mol
InChI Key: OWTCLFIFAFHQIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Promethazine sulfoxide can be synthesized through a horse radish peroxidase-catalyzed reaction of promethazine and hydrogen peroxide, achieving quantitative yield. This enzymatic approach is complemented by direct chemical synthesis methods, providing multiple pathways for obtaining promethazine sulfoxide (Galzigna et al., 1996).

Molecular Structure Analysis

The molecular structure of promethazine sulfoxide has been characterized using various spectrophotometric techniques. These include electron spin resonance (ESR) spectrometry, which has helped identify radical species formed during the enzymatic reaction leading to the formation of promethazine sulfoxide. This analytical approach aids in understanding the molecular transformations promethazine undergoes during sulfoxidation (Galzigna et al., 1996).

Chemical Reactions and Properties

Promethazine sulfoxide exhibits distinct chemical behaviors compared to its parent compound. It inhibits the enzymatic reaction it is formed by, with specific inhibition constants provided for various conditions. Unlike promethazine, the sulfoxide lacks antioxidant effects and does not exhibit photosensitizing action, though it retains the neuroleptic effect of promethazine. These properties are crucial for understanding the chemical reactivity and potential therapeutic implications of promethazine sulfoxide (Galzigna et al., 1996).

Physical Properties Analysis

The physical properties of promethazine sulfoxide, such as solubility, melting point, and stability, have not been detailed explicitly in the provided studies. However, the methodologies employed for its synthesis and analysis, including high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS), suggest that these properties are tailored for effective separation and identification, indicating a degree of stability under analytical conditions (Wen et al., 2023).

Chemical Properties Analysis

The chemical properties of promethazine sulfoxide, including its reactivity with other substances and its behavior under various chemical conditions, reflect its utility in scientific research. The compound's ability to inhibit certain enzymatic reactions, absence of photosensitizing action, and retention of neuroleptic effects are significant for studying its pharmacological potential and biochemical interactions (Galzigna et al., 1996).

Scientific Research Applications

Enzymatic Sulfoxidation Studies

Promethazine sulfoxide has been studied for its enzymatic sulfoxidation properties. In a study by (Galzigna et al., 1996), it was found that promethazine sulfoxide inhibits certain enzymatic reactions and lacks the antioxidant effect of its parent compound, promethazine.

Use in Cerimetry

Promethazine hydrochloride, which is related to promethazine sulfoxide, has been used as an indicator in cerimetry for the titration of various substances. This was explored in a study by (Gowda & Ahmed, 1976).

Chromatographic Quantitation in Urine

Promethazine sulfoxide has been quantified in urine samples using chromatographic methods. (Song & Putcha, 2001) developed a method for this purpose, which is applicable in pharmacokinetic studies.

Kinetic Fluorimetric Determination

The oxidation of promethazine to its sulfoxide form has been used to develop kinetic fluorimetric methods for drug determination, as explored in research by (de la Peña, Gómez-Hens, & Pérez-Bendito, 1993).

Chemical and Enzymatic Oxidations

The chemical and enzymatic oxidation of phenothiazines, including promethazine, has been investigated, with focus on the formation of sulfoxides. This was studied in depth by (Blankert et al., 2005).

Spectrophotometric Determination

Methods for the spectrophotometric determination of promethazine, including its sulfoxide form, have been developed. One such study is by (Basavaiah & Krishnamurthy, 1997), focusing on the quantitative determination in pharmaceutical forms.

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of promethazine and its sulphoxide metabolite have been explored, including their excretion patterns in humans. This area of research is covered by (Taylor, Houston, Shaffer, & Mawer, 1983).

NMDA Receptor Interactions

Promethazine and its derivatives, including sulfoxides, have been studied for their interactions with NMDA receptors, which may have implications for neuropharmacology. (Adolph et al., 2012) investigated this aspect.

Safety And Hazards

Promethazine should not be given to a child younger than 2 years old . Promethazine can cause severe breathing problems or death in a child in very young children . Carefully follow your doctor’s instructions when giving this medicine to a child of any age . Promethazine can cause side effects that may impair your thinking or reactions .

properties

IUPAC Name

N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCLFIFAFHQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997774
Record name 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Promethazine sulfoxide

CAS RN

7640-51-9
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7640-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promethazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007640519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROMETHAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44A4PX06U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
L Galzigna, V Rizzoli, MP Schiappelli… - Free Radical Biology …, 1996 - Elsevier
… Abstract--Promethazine sulfoxide was obtained with a quantitative … Promethazine sulfoxide inhibits with an apparent Ki of 59.7 #… Promethazine sulfoxide is devoid of the antioxidant effect …
Number of citations: 24 www.sciencedirect.com
F Yang, K Zhou, Y Lu, H Yoshida, H Yang - International Journal of …, 2019 - Elsevier
… Standard solutions of promethazine, promethazine sulfoxide, dioxopromethazine, demethyl promethazine were prepared with their standard substances and secondary distilled water. …
Number of citations: 6 www.sciencedirect.com
L Galzigna, MP Schiappelli, M Scarpa… - Free radical …, 1997 - Taylor & Francis
… (PO) catalyzes the formation of promethazine sulfoxide accompanied by oxygen consumption. … We have investigated the possibility that promethazine sulfoxide (PO) acts as an oxidizing …
Number of citations: 13 www.tandfonline.com
Q Song, L Putcha - Journal of Chromatography B: Biomedical Sciences …, 2001 - Elsevier
… This method is specific and sensitive with a range of 3.75–1400 ng/ml for PMZ and 2.5–1400 ng/ml for the metabolites promethazine sulfoxide, monodesmethyl promethazine sulfoxide …
Number of citations: 36 www.sciencedirect.com
FJ Olorunniji, SO Malomo, SA Adediran… - Archives of Biochemistry …, 2000 - Elsevier
… The drug undergoes peroxidatic oxidation via its cation radical to form the stable promethazine sulfoxide (14, 15). The promethazine cation radical can, like the other phenothiazines, …
Number of citations: 16 www.sciencedirect.com
D Wen, R Shi, H He, R Chen, Y Zhang, R Liu, H Chen - Foods, 2023 - mdpi.com
… This study aimed to determine promethazine (PMZ) and its metabolites, promethazine sulfoxide (PMZSO) and monodesmethyl-promethazine (Nor 1 PMZ), in swine muscle, liver, kidney, …
Number of citations: 8 www.mdpi.com
C Gu, B Han, Y Dong, B Liu, K Zhou - International Journal of …, 2021 - Elsevier
… In vivo, PMZ can be biotransformed into a variety of metabolites which most belong to the phenothiazine category which contain tertiary amine groups, such as promethazine sulfoxide (…
Number of citations: 1 www.sciencedirect.com
B Blankert, H Hayen, SM Van Leeuwen… - … Journal Devoted to …, 2005 - Wiley Online Library
… Our results point out promethazine sulfoxide formation and cleavage of the lateral chain thanks to the biocatalytic action of the enzyme (HRP) in the presence of H2O2. It appears thus, …
PF Pereira, MC Marra, RR Cunha, WP da Silva… - Journal of …, 2014 - Elsevier
Two new analytical procedures for fast and simultaneous determination of promethazine (PRO) and codeine (COD) have been developed. One method is based on batch injection …
Number of citations: 52 www.sciencedirect.com
AM Boshhiha, FM Elhssony, MO Diryaq - Evaluation, 2018 - researchgate.net
… Less than 1% excreted as unchanged promethazine, while the majority appears as Ndesmethylpromethazine and promethazine sulfoxide metabolites[1]. …
Number of citations: 3 www.researchgate.net

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